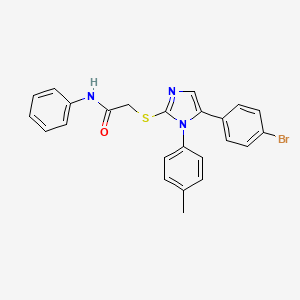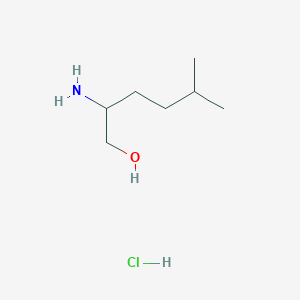![molecular formula C19H13Cl2F3N2O3 B2456098 3-{[(2,2-dicloroacetil)oxi]imino}-5-metil-1-[3-(trifluorometil)bencil]-1,3-dihidro-2H-indol-2-ona CAS No. 321429-95-2](/img/structure/B2456098.png)
3-{[(2,2-dicloroacetil)oxi]imino}-5-metil-1-[3-(trifluorometil)bencil]-1,3-dihidro-2H-indol-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex molecule notable for its structural intricacies and diverse applications. This compound comprises several functional groups, including a dichloroacetyl moiety, an oxime, and a trifluoromethylbenzyl group, making it a molecule of significant interest in various scientific disciplines.
Aplicaciones Científicas De Investigación
Chemistry
Utilized in the synthesis of complex organic frameworks and heterocyclic compounds.
Biology
Employed in studying enzyme inhibition due to its unique structure and reactive groups.
Medicine
Investigated as a potential therapeutic agent for its biological activity.
Industry
Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step processes starting from readily available precursors. Key steps often include:
Formation of the indole core.
Introduction of the methyl and benzyl groups.
Addition of the oxime functionality.
Attachment of the dichloroacetyl group.
Industrial Production Methods: : Industrial synthesis may employ optimized catalytic pathways and continuous flow chemistry to enhance yield and efficiency. Strict control over reaction parameters such as temperature, solvent, and time is essential to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the indole nitrogen or other susceptible sites.
Reduction: : Reduction can convert the oxime to an amine.
Substitution: : Various substitution reactions can modify the benzyl or indole rings.
Common Reagents and Conditions
Oxidation: : Agents such as peracids or chromium-based reagents.
Reduction: : Hydrogenation or metal hydrides like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Aminated products from oxime reduction.
Substitution: : Substituted derivatives with modified aromatic or heterocyclic rings.
Mecanismo De Acción
Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl group enhances binding affinity through hydrophobic interactions.
Pathways Involved: : The biochemical pathways impacted depend on the specific biological target. For instance, inhibition of a key enzyme could disrupt metabolic or signaling pathways crucial for cellular functions.
Comparación Con Compuestos Similares
Unique Features
The presence of the trifluoromethyl group imparts unique electronic properties and stability.
The dichloroacetyl and oxime functionalities provide distinctive reactivity profiles.
Similar Compounds
3-(Trifluoromethyl)phenyl indoles: : Share the trifluoromethylbenzyl moiety but differ in other substituents.
Oxime-based indoles: : Similar reactive groups but vary in additional functional groups.
Dichloroacetyl derivatives: : Different core structures but share the dichloroacetyl group.
Each of these compounds offers unique advantages and disadvantages in various applications, emphasizing the distinctive characteristics and potential of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one.
This was fun. Want to delve into any specific section more?
Propiedades
IUPAC Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMDOHIDHFTAG-MYYYXRDXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide](/img/structure/B2456018.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)

![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)



![10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2456037.png)
